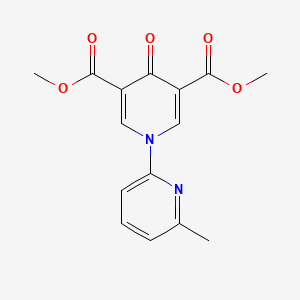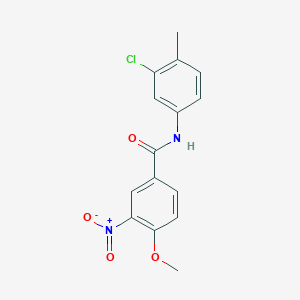![molecular formula C21H20BrNO2 B4678007 N-[4-(benzyloxy)-3-methoxybenzyl]-4-bromoaniline](/img/structure/B4678007.png)
N-[4-(benzyloxy)-3-methoxybenzyl]-4-bromoaniline
Vue d'ensemble
Description
N-[4-(benzyloxy)-3-methoxybenzyl]-4-bromoaniline, commonly known as BMB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BMB is a synthetic organic compound that belongs to the family of anilines. The chemical structure of BMB consists of a benzyl group, a methoxy group, and a bromo group attached to the aniline ring.
Mécanisme D'action
The mechanism of action of BMB is not fully understood. However, it is believed that BMB acts by inhibiting the activity of certain enzymes involved in cellular processes such as DNA replication and protein synthesis.
Biochemical and Physiological Effects
BMB has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that BMB inhibits the growth of various cancer cell lines, including melanoma and breast cancer cells. BMB has also been shown to have anti-inflammatory and antioxidant properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using BMB in lab experiments is its easy synthesis. BMB can be synthesized in a few steps using readily available starting materials. Additionally, BMB exhibits excellent solubility in common organic solvents, making it easy to handle in lab experiments. However, one of the limitations of using BMB in lab experiments is its potential toxicity. BMB has been shown to exhibit cytotoxicity towards certain cell lines, and caution should be exercised when handling this compound.
Orientations Futures
There are several future directions for the research on BMB. One of the areas of research is the development of new synthetic methods for BMB that can improve the yield and purity of the compound. Another area of research is the study of the mechanism of action of BMB, which can provide insights into its potential applications in various fields. Additionally, further studies are needed to evaluate the toxicity and safety of BMB, which can help in the development of new drugs based on this compound.
Conclusion
In conclusion, BMB is a synthetic organic compound that has gained significant attention in the scientific community due to its potential applications in various fields. The synthesis of BMB involves the reaction of 4-bromoaniline with 4-(benzyloxy)-3-methoxybenzaldehyde in the presence of a base. BMB has been extensively studied for its potential applications in organic electronics, as well as its anti-cancer, anti-inflammatory, and antioxidant properties. While BMB exhibits several advantages for lab experiments, caution should be exercised due to its potential toxicity. Future research on BMB can provide insights into its potential applications and help in the development of new drugs based on this compound.
Applications De Recherche Scientifique
BMB has been extensively studied for its potential applications in various scientific fields. One of the major applications of BMB is in the field of organic electronics. BMB has been shown to exhibit excellent charge transport properties, making it a promising candidate for use in organic electronic devices such as organic field-effect transistors and organic solar cells.
Propriétés
IUPAC Name |
4-bromo-N-[(3-methoxy-4-phenylmethoxyphenyl)methyl]aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20BrNO2/c1-24-21-13-17(14-23-19-10-8-18(22)9-11-19)7-12-20(21)25-15-16-5-3-2-4-6-16/h2-13,23H,14-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INKYNBQFZWNHLY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CNC2=CC=C(C=C2)Br)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(benzyloxy)-3-methoxybenzyl]-4-bromoaniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-{2-[4-(difluoromethoxy)phenyl]-2-oxoethoxy}-3-(4-fluorophenyl)-2-methyl-4H-chromen-4-one](/img/structure/B4677933.png)
![N-[1-(1,3-benzodioxol-5-yl)ethyl]tetrahydro-2-furancarboxamide](/img/structure/B4677937.png)
![3-{1-[4-(dimethylamino)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}-2-(4-fluorophenyl)acrylonitrile](/img/structure/B4677940.png)
![5-(4-chlorophenyl)-1-(2-phenylethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B4677951.png)

![5,5'-[1,3-propanediylbis(thio)]bis-1H-1,2,4-triazole](/img/structure/B4677968.png)
![4-amino-1-(butylthio)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B4677975.png)
![2-bromo-4-[(5-imino-7-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]phenyl 3-methylbenzoate](/img/structure/B4677977.png)
![N-1,3-benzothiazol-2-yl-2-{[4-ethyl-5-(4-methoxybenzyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4677986.png)


![2-[(3-methylbutyl)thio]-3-(4-methylphenyl)-7-propyl-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4678006.png)
![N-(2,5-dimethoxyphenyl)-2-{[5-(4,5-dimethyl-3-thienyl)-4-propyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4678009.png)
![2-{3-chloro-5-methoxy-4-[(3-methylbenzyl)oxy]benzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B4678010.png)